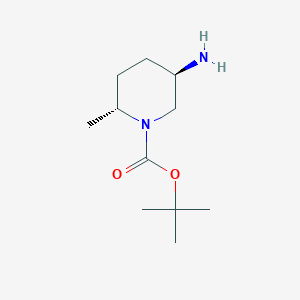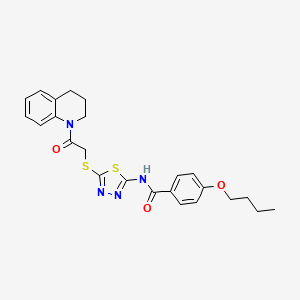
4-butoxy-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound characterized by a unique structure that combines quinoline, thiadiazole, and benzamide moieties. These structural components contribute to its versatility and potential in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving several key reactions:
Step 1: Synthesis of 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl chloride by reacting quinoline with oxalyl chloride under reflux conditions.
Step 2: Formation of 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole by reacting the product from Step 1 with thiosemicarbazide in the presence of a base, such as sodium hydroxide.
Step 3: Coupling with 4-butoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
Industrial synthesis typically involves optimizing the reaction conditions for scale-up, including:
Use of larger reaction vessels with precise temperature control.
Employing continuous flow reactors to enhance reaction efficiency and yield.
Solvent recycling and waste minimization strategies to adhere to environmental regulations.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, such as:
Oxidation: Can be oxidized by agents like hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reducible by agents such as lithium aluminum hydride to form reduced amine derivatives.
Substitution: Nucleophilic substitution reactions with halogenating agents can modify the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or N-bromosuccinimide (NBS).
Major Products Formed
Sulfoxides or sulfones from oxidation.
Amines from reduction.
Halogenated derivatives from substitution.
科学研究应用
4-butoxy-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has diverse applications in:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways involved in disease states.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the manufacturing of specialized chemical products.
作用机制
The compound's mechanism of action involves:
Molecular Targets: Interacting with enzymes and receptors through its quinoline and benzamide moieties.
Pathways Involved: Modulating pathways related to cell proliferation, apoptosis, and microbial inhibition. Its thiadiazole group is known to enhance binding affinity and specificity to target proteins.
相似化合物的比较
Similar Compounds
4-butoxy-N-(5-((2-(quinolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
4-butoxy-N-(5-((2-(4,4-dimethyl-4,5-dihydroquinolin-1(4H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
The presence of the 3,4-dihydroquinolin-1(2H)-yl group provides unique electronic and steric properties.
Enhanced biological activity due to the combination of functional groups.
Greater versatility in chemical synthesis due to its ability to undergo various reactions.
属性
IUPAC Name |
4-butoxy-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S2/c1-2-3-15-31-19-12-10-18(11-13-19)22(30)25-23-26-27-24(33-23)32-16-21(29)28-14-6-8-17-7-4-5-9-20(17)28/h4-5,7,9-13H,2-3,6,8,14-16H2,1H3,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZREBIASXKCFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2503318.png)
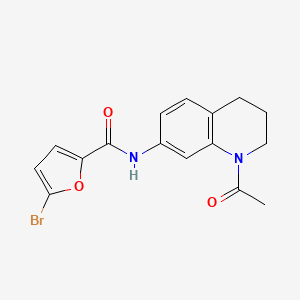
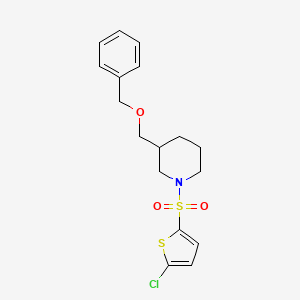
![N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2503324.png)
![ethyl 4-(2-((4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2503327.png)
![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)
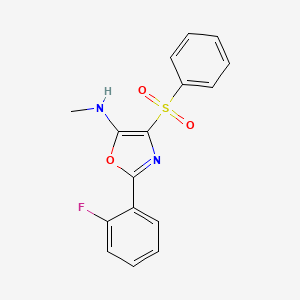
![Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate](/img/structure/B2503331.png)
![3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2503332.png)
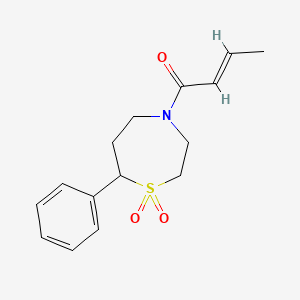
![7-hexadecyl-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2503336.png)
![2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2503337.png)
